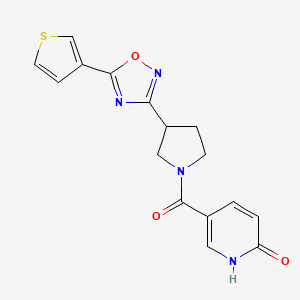
5-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound. It features a pyridine ring substituted with a pyrrolidine-carbonyl group, an oxadiazole ring, and a thiophene moiety. This arrangement offers a unique molecular structure that provides diverse functional capabilities, making it interesting for multiple fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step synthesis. It usually starts with the construction of individual functional groups. The oxadiazole ring can be synthesized through cyclization of suitable acyclic precursors under the influence of strong acids or bases. The thiophene ring is generally introduced via a coupling reaction. These intermediates are then connected to the pyrrolidine and pyridine rings via amide bond formation.
Industrial Production Methods: On an industrial scale, automated flow synthesis and microwave-assisted synthesis could be employed to optimize yields and reaction times. These methods allow precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound undergoes oxidation reactions where the thiophene moiety can be transformed into thiophene-oxide derivatives.
Reduction: The oxadiazole ring can be reduced to hydrazides under suitable conditions.
Substitution: Various substitution reactions can occur at the pyridine and thiophene rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Use of peracids like m-chloroperbenzoic acid for thiophene oxidation.
Reduction: Use of hydride donors like sodium borohydride for the reduction of oxadiazole.
Substitution: Halogenation with reagents like N-bromosuccinimide for the thiophene ring.
Major Products Formed:
Oxidation yields thiophene oxides.
Reduction yields hydrazide derivatives.
Substitution results in halogenated or alkylated thiophene/pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
In Chemistry: This compound serves as a versatile scaffold for designing novel molecules due to its multifunctional groups. It's useful in developing materials with unique electronic properties.
In Biology: Studies show that derivatives of this compound can exhibit significant antimicrobial and anticancer activities. The oxadiazole moiety is particularly noted for its bioactivity.
In Medicine:
In Industry: This compound can be used in the production of advanced materials, such as organic semiconductors and photovoltaics, due to its electronic characteristics.
Wirkmechanismus
The compound interacts with biological systems primarily through its pyridine and oxadiazole moieties, which can bind to enzymes or receptors. The thiophene and pyrrolidine groups may influence the compound's lipophilicity and cellular uptake. It targets various molecular pathways, potentially inhibiting enzyme activity or blocking receptor-ligand interactions, leading to its observed bioactivities.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
5-(3-(5-(furan-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one: This differs by the replacement of the thiophene ring with a furan ring, impacting its electronic properties and reactivity.
5-(3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one: In this compound, the thiophene ring is replaced with a pyridine ring, altering its binding interactions with biological targets.
The unique combination of thiophene, oxadiazole, pyrrolidine, and pyridine in 5-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one sets it apart, providing distinctive chemical and biological properties that are beneficial for various applications.
Eigenschaften
IUPAC Name |
5-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-13-2-1-10(7-17-13)16(22)20-5-3-11(8-20)14-18-15(23-19-14)12-4-6-24-9-12/h1-2,4,6-7,9,11H,3,5,8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOIILXTBXBPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2957564.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2957567.png)
![N-[(4-chlorophenyl)methyl]-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2957570.png)
![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957571.png)
![N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2957572.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2957574.png)
![N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2957575.png)
![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2957576.png)

